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molecular formula C9H16O3 B8301491 2-Ethyl-4-(hydroxymethyl)cyclopentanecarboxylic acid

2-Ethyl-4-(hydroxymethyl)cyclopentanecarboxylic acid

Cat. No. B8301491
M. Wt: 172.22 g/mol
InChI Key: BJQYSVKFVQMXKE-UHFFFAOYSA-N
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Patent
US08426411B2

Procedure details

To a solution of 2-ethyl-4-(methoxycarbonyl)cyclopentanecarboxylic acid (8.34 g, 41.7 mmol, Preparation #11, Step A) in THF (208 mL) was added LiBH4 (0.907 g, 41.7 mmol) at about −20° C. The reaction mixture was stirred at about −20° C. for about 1 h. The reaction mixture was allowed to warm to about 25° C. then was stirred at about 25° C. for about 16 h. Additional LiBH4 (0.907 g, 41.7 mmol) was added. The reaction mixture was stirred at about 25° C. for about 4 h. Water (10 mL) was added slowly to quench the reaction. The solid was removed by vacuum filtration. The filtrate was concd under reduced pressure. The resulting residue was partitioned between water (50 mL) and DCM (3×50 mL). The combined organic extracts were dried over anhydrous MgSO4, filtered, and concd under reduced pressure to give 2-ethyl-4-(hydroxymethyl)cyclopentanecarboxylic acid (7.29 g, 100%): LC/MS (Table 1, Method n) Rt=0.44 min; MS m/z: 173 (M−H)+.
Quantity
8.34 g
Type
reactant
Reaction Step One
Name
Quantity
0.907 g
Type
reactant
Reaction Step One
Name
Quantity
208 mL
Type
solvent
Reaction Step One
Name
Quantity
0.907 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[CH2:7][CH:6]([C:8](OC)=[O:9])[CH2:5][CH:4]1[C:12]([OH:14])=[O:13])[CH3:2].[Li+].[BH4-].O>C1COCC1>[CH2:1]([CH:3]1[CH2:7][CH:6]([CH2:8][OH:9])[CH2:5][CH:4]1[C:12]([OH:14])=[O:13])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
8.34 g
Type
reactant
Smiles
C(C)C1C(CC(C1)C(=O)OC)C(=O)O
Name
Quantity
0.907 g
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
208 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.907 g
Type
reactant
Smiles
[Li+].[BH4-]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at about −20° C. for about 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to about 25° C.
STIRRING
Type
STIRRING
Details
then was stirred at about 25° C. for about 16 h
Duration
16 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at about 25° C. for about 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The solid was removed by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between water (50 mL) and DCM (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1C(CC(C1)CO)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.29 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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